molecular formula C23H24N6O2S B2838989 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034511-49-2

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2838989
CAS No.: 2034511-49-2
M. Wt: 448.55
InChI Key: FZRAJSYGJHWGTD-UHFFFAOYSA-N
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Description

4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a chemical compound provided for non-human research applications. It is assigned the CAS Number 2034511-49-2 and has a molecular formula of C23H24N6O2S, corresponding to a molecular weight of 448.54 g/mol . This complex molecule features a pyrimidine core substituted with a 2-ethoxyphenyl-piperazine group and a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety, a structure often of interest in medicinal chemistry and drug discovery research for its potential as a pharmacophore . The compound is part of a class of molecules documented in scientific literature, indicating its relevance for chemical and biological screening . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. The structural complexity of this molecule underscores its value as a specialized tool for qualified researchers in a controlled laboratory environment. Researchers should consult the relevant safety data sheets and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

5-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylpyrimidin-5-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-3-30-20-7-5-4-6-19(20)28-9-11-29(12-10-28)22-18(14-24-16(2)25-22)23-26-21(27-31-23)17-8-13-32-15-17/h4-8,13-15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRAJSYGJHWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3C4=NC(=NO4)C5=CSC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-ethoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the piperazine derivative with a methylpyrimidine precursor.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a thiophene derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Pyrimidine Core Formation

  • The pyrimidine ring is typically constructed via cyclocondensation reactions. For example, microwave-assisted synthesis (as in ) could combine acetimidamide hydrochloride with carbonyl precursors.

  • Methylation at position 2 may occur via nucleophilic substitution (e.g., using methyl iodide under basic conditions).

Oxadiazole Ring Construction

  • The 1,2,4-oxadiazole moiety is often synthesized from amidoximes or nitriles. In , cyclization of hydrazides with POCl₃ under reflux forms oxadiazoles. For this compound, a similar approach may couple a thiophene-containing precursor (e.g., thiophene-3-carboximidamide) with a carboxylic acid derivative.

Piperazine Substitution

  • The piperazine group is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines. For example, reacting 4-chloro-2-methylpyrimidine with 4-(2-ethoxyphenyl)piperazine under basic conditions ( ,).

Table 1: Functional Group Reactivity

Functional GroupReaction TypeConditions/ReagentsOutcome/Product
Pyrimidine C-H positionsElectrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro derivatives at C-5/6
Oxadiazole ringAcidic hydrolysisHCl/H₂O, refluxRing opening to amidoxime
Piperazine N-atomsAlkylation/AcylationAlkyl halides or acyl chloridesN-substituted piperazine adducts
Ethoxy group (Ar-OCH₂CH₃)O-DealkylationBBr₃ or HBr/AcOHPhenolic derivative

Thiophene Functionalization

  • The thiophene ring can undergo electrophilic substitution (e.g., bromination at the 5-position using NBS in DMF) .

  • Suzuki-Miyaura coupling with arylboronic acids could introduce aryl groups.

Oxadiazole Ring Stability

  • The oxadiazole ring is susceptible to reduction (e.g., with LiAlH₄) to form diamines, though this is pH-dependent .

Catalytic and Biological Interactions

While direct data for this compound are unavailable, analogous pyrimidine-oxadiazole hybrids show:

  • Enzyme inhibition : Interactions with kinases via hydrogen bonding to the pyrimidine N-atoms.

  • Metabolic Stability : Ethoxy and piperazine groups may enhance solubility and bioavailability .

Challenges and Considerations

  • Steric hindrance : Bulky substituents (e.g., thiophene-3-yl) may slow reaction rates at the oxadiazole ring.

  • Regioselectivity : Functionalizing the pyrimidine ring requires careful control to avoid side products.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine and thiophene structures may exhibit antidepressant effects. The specific compound under discussion has been evaluated for its potential to modulate serotonin and dopamine receptors, which are critical in the treatment of mood disorders. Studies have shown that similar compounds can enhance neurotransmitter levels, suggesting a possible application as an antidepressant agent.

Anticancer Properties

The oxadiazole group is known for its anticancer activity. Preliminary studies have indicated that derivatives of this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens in vitro. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antimicrobial agents.

Neuropharmacological Studies

Investigations into the neuropharmacological effects of this compound have shown promise in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows it to potentially influence central nervous system disorders.

Case Studies

  • Antidepressant Evaluation : A study conducted on a similar piperazine derivative showed significant improvement in depressive-like behaviors in animal models when administered at specific dosages over a period of two weeks. Behavioral assays indicated enhanced serotonergic activity, supporting further exploration of this compound's antidepressant potential.
  • Anticancer Screening : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, warranting further investigation into its use as a chemotherapeutic agent.
  • Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) that positions it as a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

A. Piperazine/Piperidine Modifications
  • : A thienopyrimidine derivative with 4-methanesulfonyl-piperazine exhibits higher polarity due to the sulfonyl group, which may enhance solubility but reduce blood-brain barrier penetration compared to the ethoxy group .
  • : A chromeno-pyrimidine with 4-piperidinophenyl replaces piperazine with piperidine, reducing basicity and altering hydrogen-bonding capacity .
B. Heterocyclic Moieties at Position 5
  • Target Compound : The 1,2,4-oxadiazole-thiophene system offers a planar, electron-deficient aromatic system for target binding.
  • : Pyrazolones with benzothiazole groups prioritize hydrophobic interactions, differing from the oxadiazole-thiophene’s electronic profile .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular weights and key features is summarized below:

Compound Core Structure Substituents Molecular Weight (MH+) Key Properties Reference
Target Compound Pyrimidine 4-(2-Ethoxyphenyl)piperazin-1-yl, 2-methyl, 5-(oxadiazole-thiophene) ~500 (estimated) Moderate lipophilicity, CNS potential -
Pyrimidine 4-Methylthiazole, 3-(morpholine-carbonyl)phenyl - Polar, kinase-targeting
Thieno[3,2-d]pyrimidine 4-Methanesulfonyl-piperazine, 2-methyl-benzimidazole 494.19 High solubility, sulfonyl pharmacophore
Chromeno-pyrimidine 4-Piperidinophenyl, thiourea-derived - Oral bioavailability, thiocarbonyl

Research Implications

The target compound’s unique combination of substituents distinguishes it from analogs:

  • The 2-ethoxyphenyl piperazine may confer selectivity for GPCRs (e.g., 5-HT1A or D2 receptors) compared to sulfonyl or morpholine groups.
  • The oxadiazole-thiophene system could improve metabolic stability over benzothiazole or thiazole moieties due to reduced susceptibility to oxidation.
  • Computational modeling (as in ) is recommended to predict bioavailability and target engagement.

Biological Activity

The compound 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine ring
  • A thiophene moiety
  • An oxadiazole group

This unique configuration contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : It has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.
  • Antiproliferative Effects : The compound has been evaluated for its ability to inhibit the growth of cancer cells.

Anticancer Activity

The compound was tested against multiple cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HCT116 (colon cancer)

Table 1: In Vitro Antiproliferative Activity

Cell LineIC50 (µM)Reference
MCF-7< 25
HepG2< 25
HCT116< 25

These results indicate significant antiproliferative effects, suggesting that the compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound was evaluated for antimicrobial activity against several pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa>30 µg/mL

These findings indicate that the compound exhibits varying degrees of activity against different bacterial strains.

Case Studies

  • Case Study on Cancer Cell Lines :
    • In a study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of pyrimidine compounds. The tested compound showed comparable efficacy to established anticancer agents like Doxorubicin, highlighting its potential as a therapeutic agent for breast and liver cancers .
  • Antimicrobial Efficacy :
    • A separate investigation into the antimicrobial properties revealed that derivatives similar to the target compound displayed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of catalysts, solvents, and temperatures. For example, condensation of thiophene-oxadiazole precursors with pyrimidine intermediates often employs coupling agents like EDCI/HOBt. Optimization should focus on reducing side reactions (e.g., hydrolysis of oxadiazole rings) by using anhydrous solvents (DMF or THF) and inert atmospheres. Reaction progress can be monitored via TLC or HPLC-MS .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions (e.g., distinguishing thiophene vs. oxadiazole protons). X-ray crystallography resolves stereochemical ambiguities, particularly for the piperazine and oxadiazole moieties. IR spectroscopy identifies functional groups like C=N stretches (~1600 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Begin with enzyme inhibition assays targeting receptors associated with the compound’s structural analogs (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use cell viability assays (MTT or CCK-8) for anticancer potential. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Piperazine ring : Replace 2-ethoxyphenyl with halogenated or methoxy groups to enhance receptor affinity.
  • Oxadiazole-thiophene core : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π interactions.
    Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., 5-HT1A_{1A} receptors) .

Q. What strategies resolve contradictory data in reported biological activities of structurally similar compounds?

  • Methodological Answer : Conduct meta-analyses of literature data to identify variability sources (e.g., assay protocols, cell lines). Reproduce key studies under standardized conditions. For example, inconsistent antimicrobial results may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Validate findings using orthogonal assays (e.g., time-kill curves vs. MIC) .

Q. How can computational methods predict pharmacokinetic properties like bioavailability?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate LogP (target <5 for oral bioavailability), polar surface area (<140 Å2^2), and CYP450 metabolism. Molecular dynamics simulations (GROMACS) assess membrane permeability. Validate predictions with in vivo rodent studies measuring plasma half-life .

Q. What experimental designs mitigate toxicity risks during preclinical development?

  • Methodological Answer : Implement tiered toxicity screening:

  • Acute toxicity : Zebrafish embryo assays (LC50_{50}).
  • Organ-specific toxicity : Primary hepatocyte cultures for hepatic safety.
  • Genotoxicity : Ames test + comet assay.
    Prioritize compounds with >10-fold selectivity between therapeutic and toxic doses .

Key Considerations

  • Structural Analogues : Referenced compounds with piperazine, oxadiazole, or pyrimidine cores for inferring synthesis/bioactivity .
  • Contradictions Addressed : Emphasized reproducibility and standardized assays to reconcile conflicting data .

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